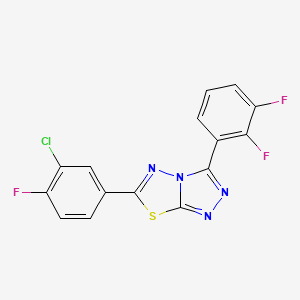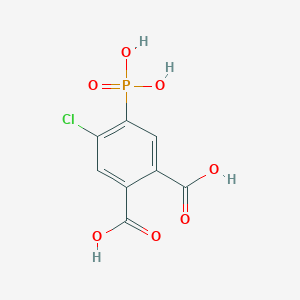
4-Chloro-5-phosphonophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-phosphonophthalic acid is an organophosphorus compound characterized by the presence of a chloro group and a phosphonic acid group attached to a phthalic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phosphonophthalic acid typically involves the chlorination of phthalic acid derivatives followed by the introduction of the phosphonic acid group. One common method involves the reaction of 4-chlorophthalic anhydride with phosphorous acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and phosphonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-phosphonophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphine oxide derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-phosphonophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-phosphonophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. Additionally, the chloro group can enhance the compound’s binding affinity to certain targets, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophthalic acid: Lacks the phosphonic acid group, making it less versatile in terms of chemical reactivity.
5-Phosphonophthalic acid: Lacks the chloro group, which may reduce its binding affinity to certain targets.
4-Bromo-5-phosphonophthalic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and binding properties.
Uniqueness
4-Chloro-5-phosphonophthalic acid is unique due to the presence of both the chloro and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
917766-59-7 |
|---|---|
Molekularformel |
C8H6ClO7P |
Molekulargewicht |
280.55 g/mol |
IUPAC-Name |
4-chloro-5-phosphonophthalic acid |
InChI |
InChI=1S/C8H6ClO7P/c9-5-1-3(7(10)11)4(8(12)13)2-6(5)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H2,14,15,16) |
InChI-Schlüssel |
SXBRPQUFJYXJIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1P(=O)(O)O)Cl)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


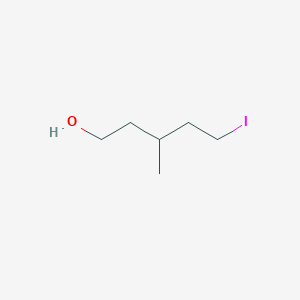
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
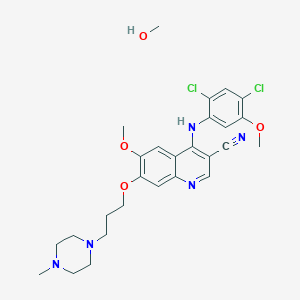
![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

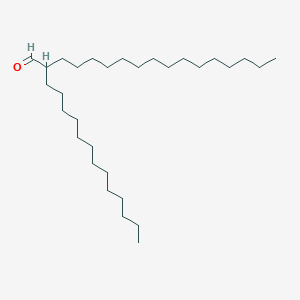
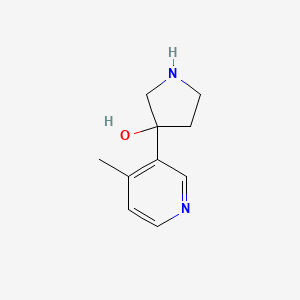
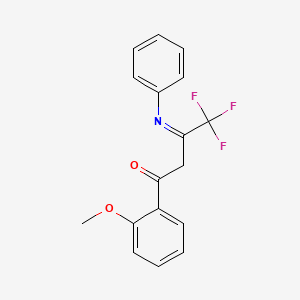
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
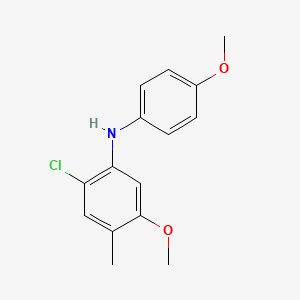
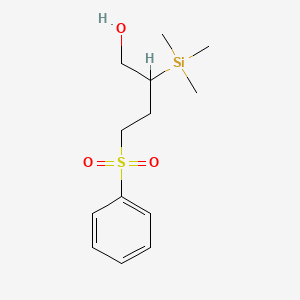
![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)
